
7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring This particular compound is characterized by the presence of a chlorine atom at the 7th position and a cyclopentyloxy group at the 4th position of the naphthyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 7-chloro-1,6-naphthyridine with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the cyclopentyloxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by other nucleophiles.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthyridine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 7-methoxy-4-(cyclopentyloxy)-1,6-naphthyridine, while oxidation with potassium permanganate can produce this compound-3-carboxylic acid.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine is not fully understood, but it is believed to involve interactions with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. Molecular docking studies have suggested that it can interact with proteins involved in cell signaling pathways, disrupting their function and leading to cell death .
類似化合物との比較
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
7-Chloro-4-(phenylselanyl)quinoline: Studied for its antioxidant properties.
7-Chloro-4-aminoquinoline-benzimidazole hybrids: Investigated for their antiproliferative activity against cancer cells.
Uniqueness
7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties
特性
CAS番号 |
1956330-88-3 |
|---|---|
分子式 |
C13H13ClN2O |
分子量 |
248.71 g/mol |
IUPAC名 |
7-chloro-4-cyclopentyloxy-1,6-naphthyridine |
InChI |
InChI=1S/C13H13ClN2O/c14-13-7-11-10(8-16-13)12(5-6-15-11)17-9-3-1-2-4-9/h5-9H,1-4H2 |
InChIキー |
KKYSJMULEQIWKR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC2=C3C=NC(=CC3=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


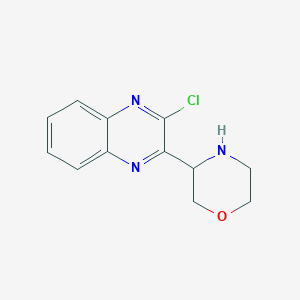
![1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide](/img/structure/B11863520.png)
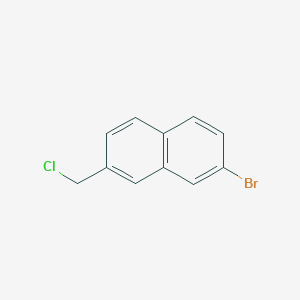

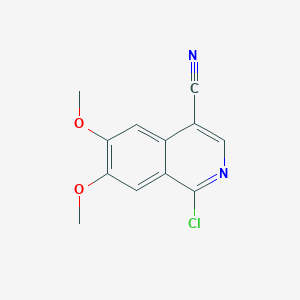
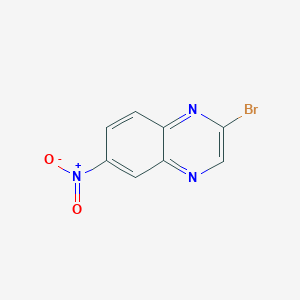
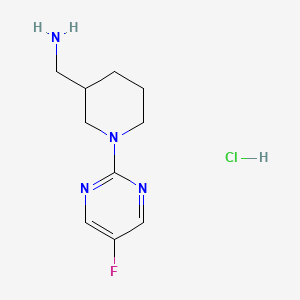

![4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11863547.png)
![(NZ)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine](/img/structure/B11863557.png)


![5-(2-Methylpyrazolo[1,5-a]pyridine-3-carbonyl)pyridin-2(1H)-one](/img/structure/B11863565.png)
![Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy-](/img/structure/B11863568.png)
